Neo-Cyanine 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

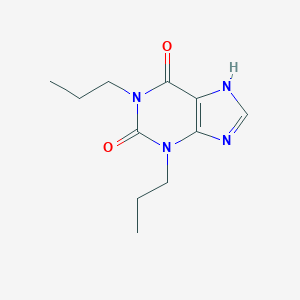

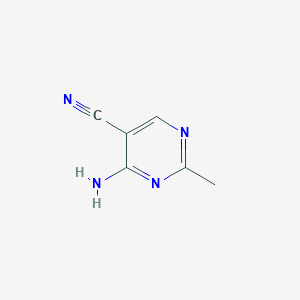

Neo-Cyanine dyes, including Neo-Cyanine 3, are synthesized through a series of chemical reactions that generally involve the condensation of heterocyclic quaternary salts with nucleophilic compounds. The synthesis process aims to elaborate cyanines with diverse structures, absorption, and solubility properties (Brooker, 1948). The synthesis of cyanine dyes is a key area of research due to their importance in various applications, including fluorescence-based applications and photophysical studies (Panigrahi et al., 2012).

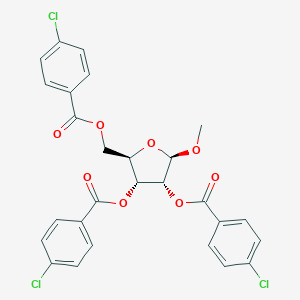

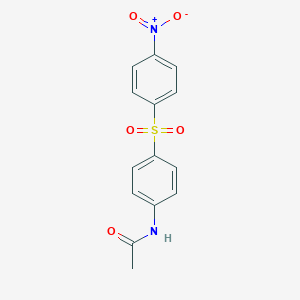

Molecular Structure Analysis

The molecular structure of cyanine dyes, such as Neo-Cyanine 3, is characterized by an extended conjugated system that includes nitrogen heterocycles and a polyene chain. This structure is crucial for their absorption and emission properties. The structure-property relationships in cyanine dyes are complex, with even single substitutions in the heptamethine chain resulting in significant modulation of their absorption maxima and photophysical properties (Štacková et al., 2020).

Chemical Reactions and Properties

Cyanine dyes, including Neo-Cyanine 3, undergo various chemical reactions that significantly alter their optical properties. These reactions are foundational for numerous biomedical techniques, such as optical sensing of biological analytes and super-resolution imaging. The exposed polyene linker in cyanines is crucial for these reactions (Gorka et al., 2015).

Physical Properties Analysis

The physical properties of Neo-Cyanine 3, like other cyanine dyes, are influenced by their molecular structure. They exhibit high molar absorptivity and fluorescence quantum yields. Polyfluorinated cyanine dyes, for instance, show reduced aggregation in aqueous media, enhanced fluorescence, and greater resistance to photobleaching, underscoring the significance of fluorination in improving these properties (Renikuntla et al., 2004).

Chemical Properties Analysis

The chemical properties of cyanine dyes are characterized by their reactivity towards nucleophiles and electrophiles, influenced by the conjugated system and the heteroatoms present. Their ability to form stable complexes with biomolecules, such as DNA, significantly impacts their utility in bioimaging and molecular biology applications. The synthesis and characterization of cyanine dyes that contain phosphonate groups, for example, have shown how modifications can enhance their utility as fluorescent labels, highlighting the diverse chemical properties that can be tailored for specific uses (Reddington, 2007).

Direcciones Futuras

Cyanine dyes continue to be a point of interest in scientific research . They are being employed as coloring agents in natural products, taking advantage of their ability to increase the light sensitivity of light-sensitive materials in a wide range of bioprobes . The prospects for further studies on the cyanine dye–biomolecule system and the development of new effective dye probes for biomolecules are being discussed .

Propiedades

IUPAC Name |

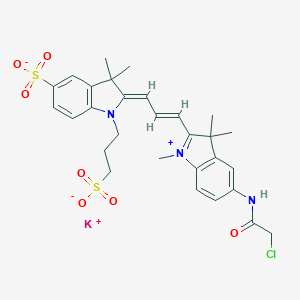

potassium;(2Z)-2-[(E)-3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClN3O7S2.K/c1-28(2)21-16-19(31-27(34)18-30)10-12-23(21)32(5)25(28)8-6-9-26-29(3,4)22-17-20(42(38,39)40)11-13-24(22)33(26)14-7-15-41(35,36)37;/h6,8-13,16-17H,7,14-15,18H2,1-5H3,(H2-,31,34,35,36,37,38,39,40);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRFMPCTDWFEAR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClKN3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neo-Cyanine 3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

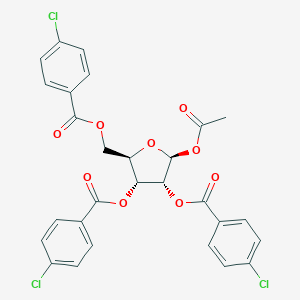

![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)

![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)